5-Bromo-2-hydrazinopyridine
Overview
Description
Synthesis Analysis
The synthesis of bromopyridine derivatives is often achieved through palladium-catalyzed cross-coupling reactions, as described for the synthesis of 5-bromo-2-iodopyrimidine . Another approach involves regioselective displacement reactions, such as the reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine to form substituted aminopyrimidines . These methods highlight the versatility of bromopyridine compounds in organic synthesis.
Molecular Structure Analysis
The molecular structure of bromopyridine derivatives has been elucidated using techniques such as X-ray crystallography. For instance, the structure of a monohydrate organic salt of 2-amino-5-bromo-6-methyl-4-pyrimidinol was determined to crystallize in the orthorhombic space group . Similarly, the crystal structure of new 6-bromo-imidazo[4,5-b]pyridine derivatives was confirmed using monocrystalline X-ray crystallography .
Chemical Reactions Analysis
Bromopyridine derivatives undergo various chemical reactions, including carbon-carbon coupling and reactions with secondary amines . These reactions are crucial for the synthesis of a wide range of organic compounds with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridine derivatives have been characterized using spectroscopic methods such as FT-IR, NMR, and UV-Vis absorption spectroscopy . These studies provide insights into the vibrational modes, electronic absorption characteristics, and non-linear optical properties of these compounds. Additionally, thermal gravimetric-differential thermal analysis (TG-DTA) has been used to analyze the degradation profile of these compounds .
Scientific Research Applications
1. Spectroscopic and Optical Studies
5-Bromo-2-hydrazinopyridine has been studied for its spectroscopic characteristics, particularly through Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These studies contribute significantly to understanding the molecular structure and properties of this compound, especially in the context of its non-linear optical properties, which are essential for various applications in optics and photonics (Vural & Kara, 2017).
2. Antimicrobial and Anticancer Potential
Research has highlighted the antimicrobial activities of 5-Bromo-2-hydrazinopyridine derivatives, particularly in their interactions with DNA and potential as an antimicrobial agent. Additionally, some derivatives have shown promising results as potential anticancer agents, offering new avenues for drug discovery and therapeutic applications (Noma et al., 2020).
3. Application in Organic Synthesis
The compound has been used in the synthesis of various organic compounds, showcasing its versatility as a building block in organic chemistry. This includes the creation of novel pyridine-based derivatives and pyrimidines, demonstrating its utility in developing new molecules with potential applications in medicinal chemistry and materials science (Ahmad et al., 2017).
4. Inhibition of Corrosion
Studies on 5-Bromo-2-hydrazinopyridine derivatives have also explored their effectiveness as corrosion inhibitors, particularly for carbon steel in acidic mediums. This application is significant in industrial processes and maintenance, where corrosion resistance is crucial (El-Lateef et al., 2015).
5. Liquid Crystal Synthesis
5-Bromo-2-hydrazinopyridine has been used in the synthesis of liquid crystalline materials, particularly in creating aromatic cores comprised of pyridine and thiophene rings. This application is relevant in the field of materials science, especially in developing advanced materials for displays and optical devices (Getmanenko & Twieg, 2008).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-Bromo-2-hydrazinopyridine is the respiratory system . This compound interacts with the respiratory system and can cause changes in its function.
Mode of Action
It is known that the compound interacts with the respiratory system
Biochemical Pathways
It is known that the compound interacts with the respiratory system , but the downstream effects on biochemical pathways require further investigation.
Result of Action
It is known that the compound can cause irritation to the respiratory system , but the specific molecular and cellular effects require further investigation.
properties
IUPAC Name |
(5-bromopyridin-2-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-4-1-2-5(9-7)8-3-4/h1-3H,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQLEYTXFMOLEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468177 | |
Record name | 5-Bromo-2-hydrazinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-hydrazinopyridine | |
CAS RN |
77992-44-0 | |
Record name | 5-Bromo-2-hydrazinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-BROMO-2-HYDRAZINOPYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 5-bromo-2-hydrazinopyridine an interesting compound for developing radiopharmaceuticals targeting estrogen receptors?
A1: 5-Bromo-2-hydrazinopyridine serves as a crucial building block in synthesizing estradiol derivatives conjugated to rhenium(I) complexes. These complexes show high binding affinity for estrogen receptors, making them promising candidates for diagnostic imaging agents, particularly for estrogen receptor-positive breast tumors []. The research highlights the synthesis of a specific 17α-estradiol-tricarbonylrhenium(I) complex using a 5-bromo-2-hydrazinopyridine derivative. This complex demonstrated excellent stability and high receptor binding affinity, indicating its potential for further development as a diagnostic tool [].
Q2: What is the significance of the palladium-catalyzed amination reaction in the synthesis of 5-bromo-2-hydrazinopyridine?
A2: The palladium-catalyzed amination reaction enables the coupling of di-tert-butyl hydrazodiformate with 5-bromo-2-iodopyridine, yielding a Boc-protected pyridine hydrazine derivative []. This protection strategy is essential for subsequent modifications and ultimately for the controlled deprotection to obtain the desired 5-bromo-2-hydrazinopyridine for conjugation to estradiol. This controlled synthesis is critical for achieving the desired regioselectivity and obtaining the final compound with the required purity for pharmaceutical applications [].
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